molecular formula C16H19NO4S B5837404 N-(2,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(2,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5837404
M. Wt: 321.4 g/mol
InChI Key: RFNLJYGHYJWLSR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem ID, ChemSpider ID, etc. The description might also cover the type of compound it is (organic, inorganic, polymer, etc.) and its role or use .


Synthesis Analysis

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Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure. It includes the arrangement of atoms, the type and location of bonds, and the compound’s stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction is also often discussed .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties. Physical properties might include melting point, boiling point, solubility, and density. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves how the compound interacts with biological systems at the molecular level. This could include the compound’s pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) .

Safety and Hazards

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properties

IUPAC Name

N-(2,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-5-6-12(2)14(9-11)17-22(18,19)13-7-8-15(20-3)16(10-13)21-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNLJYGHYJWLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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